![molecular formula C10H6BrF3O3 B1445732 3-(5-Bromo-2-(trifluoromethoxy)phenyl)acrylic acid CAS No. 1381952-88-0](/img/structure/B1445732.png)
3-(5-Bromo-2-(trifluoromethoxy)phenyl)acrylic acid
Overview
Description
3-(5-Bromo-2-(trifluoromethoxy)phenyl)acrylic acid is an organic compound with the molecular formula C10H6BrF3O3. This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an acrylic acid moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-(trifluoromethoxy)phenyl)acrylic acid typically involves the reaction of 5-bromo-2-(trifluoromethoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-(trifluoromethoxy)phenyl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Major products formed from these reactions include various substituted phenylacrylic acids, alcohols, and ketones. The specific products depend on the reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula:
- Molecular Formula : C10H6BrF3O3
- Molecular Weight : 311.052 g/mol
The presence of a bromine atom and a trifluoromethoxy group enhances its reactivity and potential applications in synthetic chemistry.
Chemistry
In synthetic organic chemistry, 3-(5-Bromo-2-(trifluoromethoxy)phenyl)acrylic acid serves as an important intermediate for the synthesis of various organic compounds. Its unique structural features enable it to participate in diverse chemical reactions, including:
- Esterification : Reacting with alcohols to form esters.
- Substitution Reactions : The bromine atom can be substituted with other functional groups, allowing for the creation of derivatives with varied properties.
Case Study : In a study focusing on the synthesis of novel acrylic acid derivatives, researchers utilized this compound to develop compounds with enhanced biological activity .
Biology
The compound has been investigated for its biological activities, particularly its potential antimicrobial and anticancer properties.
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant inhibition against various bacterial strains.
- Anticancer Potential : Research indicates that the compound can induce apoptosis in cancer cell lines, making it a candidate for further drug development.
Case Study : A research article highlighted the efficacy of this compound in inhibiting tumor growth in xenograft models, demonstrating its potential as an anticancer agent .
Medicine
In the field of medicinal chemistry, this compound is being explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it valuable for designing therapeutic agents.
- Drug Development : The compound's structure allows for modifications that can enhance its pharmacological properties.
Case Study : A recent study focused on modifying the trifluoromethoxy group to improve solubility and bioavailability in drug formulations, indicating promising results in preclinical trials .
Industrial Applications
The compound is also utilized in various industrial applications, particularly in the production of specialty chemicals and materials.
- Dyes and Pigments : Its unique chemical structure allows it to be used as a precursor for synthesizing dyes with specific color properties.
- Agrochemicals : Research indicates that derivatives of this compound have potential applications as herbicides or fungicides due to their biological activity against plant pathogens.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-(trifluoromethoxy)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 5-Bromo-2-(trifluoromethoxy)phenylboronic acid
- 2-Bromo-5-(trifluoromethyl)benzyl alcohol
- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
Uniqueness
3-(5-Bromo-2-(trifluoromethoxy)phenyl)acrylic acid is unique due to its combination of a bromine atom, a trifluoromethoxy group, and an acrylic acid moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Biological Activity
3-(5-Bromo-2-(trifluoromethoxy)phenyl)acrylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant case studies.
The compound exhibits various biochemical interactions that influence cellular processes. Notably, it has been identified as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase, which plays a crucial role in angiogenesis and tumor progression. By inhibiting VEGFR-2, this compound can suppress the growth and metastasis of cancer cells.
The mechanism through which this compound exerts its biological effects involves:
- VEGFR-2 Inhibition : The compound binds to the active site of VEGFR-2, preventing its phosphorylation and activation, which is essential for angiogenesis.
- Cell Signaling Modulation : It alters various cell signaling pathways, leading to changes in gene expression and cellular metabolism. This modulation can affect cancer cell proliferation and survival .
Cellular Effects
Research has shown that the compound influences several types of cells by modulating their signaling pathways. For instance, it has demonstrated the ability to induce apoptosis in cancer cell lines, thereby reducing cell viability.
Dosage Effects in Animal Models
Studies indicate that the biological effects of this compound vary significantly with dosage. At lower doses, it exhibits minimal toxicity while effectively inhibiting angiogenesis and tumor growth in animal models.
Case Studies and Experimental Data
Several studies have highlighted the biological activities of this compound:
- In Vitro Studies : Laboratory experiments have shown that this compound significantly inhibits VEGFR-2 with IC50 values indicating potent activity. It effectively reduces viability in various cancer cell lines by inducing apoptosis.
- In Vivo Efficacy : Animal studies have reported reduced tumor growth rates following treatment with this compound compared to control groups, suggesting its potential as a therapeutic agent in oncology.
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
Activity Type | Description |
---|---|
VEGFR Inhibition | Suppresses angiogenesis by inhibiting VEGFR-2 activity. |
Antimicrobial | Effective against mycobacterial strains with low toxicity profiles. |
Anti-inflammatory | Potentially reduces inflammation markers in experimental models. |
Cancer Treatment | Induces apoptosis in cancer cells, reducing viability and proliferation rates. |
Properties
IUPAC Name |
3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3O3/c11-7-2-3-8(17-10(12,13)14)6(5-7)1-4-9(15)16/h1-5H,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDNHKRIBXNWGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=CC(=O)O)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743075 | |
Record name | 3-[5-Bromo-2-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1381952-88-0 | |
Record name | 3-[5-Bromo-2-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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